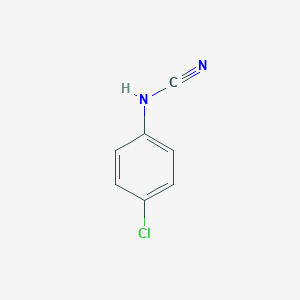

4-Chlorophenylcyanamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFFFNUVYUGXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158839 | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-94-0 | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chlorophenylcyanamide

Direct Cyanation of 4-Chloroaniline (B138754) Precursors

The most common route to 4-chlorophenylcyanamide involves the direct introduction of a cyano group onto the 4-chloroaniline molecule. This is typically achieved using cyanogen (B1215507) halides as the cyanation source.

Solution-Phase Cyanation with Cyanogen Halides

While gas-solid phase synthesis offers distinct advantages, solution-phase cyanation remains a widely practiced method for preparing this compound. This approach involves dissolving the 4-chloroaniline precursor in a suitable solvent and treating it with a cyanogen halide.

The choice of solvent and reaction conditions is critical for optimizing the yield and purity of this compound in solution-phase synthesis. A common procedure involves dissolving cyanogen bromide in a solvent like diethyl ether and adding a solution of 4-chloroaniline in the same solvent dropwise, typically at a cooled temperature of 0°C for an extended period, such as 12 hours. researchgate.net The reaction results in the precipitation of 4-chloroaniline hydrobromide, which is then removed by filtration. researchgate.net The filtrate containing the product is subsequently washed with water and dried to isolate the this compound. researchgate.net The polarity and other physicochemical properties of the solvent, such as density and viscosity, can influence the cavitation intensity in ultrasound-assisted synthesis, which can, in turn, affect the reaction rate and yield. dokumen.pub

In a typical solution-phase synthesis using 4-chloroaniline and cyanogen bromide in diethyl ether, yields ranging from 92-95% have been reported. researchgate.net However, other reports for similar solution-phase reactions have indicated significantly lower yields. sci-hub.ru

In a direct comparison, the gas-solid reaction method is demonstrably superior to solution-phase synthesis for producing cyanamides. sci-hub.ru For instance, while the gas-solid reaction of diphenylamine (B1679370) with BrCN gives a quantitative yield of the corresponding cyanamide (B42294), liquid-phase synthesis under pressure or in solution provides yields of only 45% and 54%, respectively. sci-hub.ru The gas-solid technique is not only higher yielding but also easier and safer to perform, especially when dealing with toxic gaseous reagents like cyanogen halides. sci-hub.ru

Table 1: Comparison of Synthetic Methodologies for Cyanamides

| Method | Reactants | Base | Yield | Reference |

|---|---|---|---|---|

| Gas-Solid Phase | Primary Amines + ClCN/BrCN | None (forms 1:1 product/amine salt) | 50% (based on amine) | sci-hub.ru |

| Gas-Solid Phase | Primary Amines + ClCN/BrCN | Trimethylamine | Quantitative | sci-hub.ru |

| Solution Phase | 4-Chloroaniline + Cyanogen Bromide | - | 92-95% | researchgate.net |

| Solution Phase | Diphenylamine + BrCN | - | 54% | sci-hub.ru |

Optimization of Reaction Conditions and Solvent Systems

In Situ Generation of Cyanogen Chloride for N-Cyanation

The traditional and most direct method for preparing substituted cyanamides involves the electrophilic N-cyanation of amines using cyanogen halides. nih.gov However, reagents like cyanogen chloride, a poisonous gas, and cyanogen bromide, a volatile and toxic solid, present significant handling and safety challenges. nih.govcardiff.ac.uk To circumvent these issues, methods for the in situ generation of a safer electrophilic cyanating reagent have been developed.

One such approach involves the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with sodium hypochlorite (B82951) (bleach). nih.gov This reaction generates an electrophilic cyanating species directly in the reaction mixture, which then readily reacts with an amine to form the corresponding cyanamide. nih.gov This oxidative N-cyanation method avoids the need to handle highly toxic cyanogen halides directly, offering an operationally simpler and safer alternative for the synthesis of a wide range of cyanamides from amine precursors. nih.gov Research has also explored the in situ generation of cyanogen chloride specifically for the electrophilic N-cyanation of secondary amines using bleach and trimethylsilylcyanide. cardiff.ac.uk

Novel and Environmentally Benign Synthetic Routes

In response to the need for greener and more efficient chemical processes, several novel synthetic routes to aryl cyanamides have been established. These methods often feature one-pot procedures, milder reaction conditions, and the use of less toxic reagents.

One-Pot Synthesis from Dithiocarbamate (B8719985) Salts

One-pot syntheses starting from dithiocarbamate salts represent a significant advancement in producing cyanamides. journalcra.comrsc.org These salts, which can be readily prepared from the corresponding amines, undergo desulfurization to yield the target cyanamide. researchgate.net This strategy is advantageous as it combines multiple synthetic steps into a single procedure, reducing waste and improving efficiency. Various reagents have been employed to facilitate this transformation, including molecular iodine, hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) (DIB), and phosphonium-based compounds. rsc.orgresearchgate.netresearchgate.net

A notable environmentally benign and cost-effective method involves the decomposition of dithiocarbamate salts using tetrapropylammonium (B79313) tribromide (TPATB). semanticscholar.orgcbijournal.com TPATB serves as a mild, efficient, and non-toxic reagent for the desulfurization step. semanticscholar.orgcbijournal.com This protocol has been successfully applied to a variety of dithiocarbamate salts prepared from different alkyl and aryl amines, including those with both electron-donating (activating) and electron-withdrawing (deactivating) substituents, to produce the corresponding cyanamides in high yields. semanticscholar.org

The table below summarizes the yields of various cyanamides synthesized from their respective dithiocarbamate salts using the TPATB-mediated method.

| Entry | Starting Amine | Product | Yield (%) |

| 1 | 4-Chloroaniline | This compound | 91 |

| 2 | Aniline | Phenylcyanamide (B1618024) | 88 |

| 3 | 4-Methylaniline | 4-Methylphenylcyanamide | 92 |

| 4 | 4-Methoxyaniline | 4-Methoxyphenylcyanamide | 94 |

| 5 | 4-Nitroaniline | 4-Nitrophenylcyanamide | 96 |

| 6 | 2,4,6-Trimethylaniline | 2,4,6-Trimethylphenylcyanamide | 85 |

Data sourced from research on TPATB-mediated synthesis. semanticscholar.org

The TPATB-mediated synthesis is often conducted under mild conditions, operating at room temperature. semanticscholar.orgcbijournal.com A key feature of this methodology is the use of a biphasic solvent system, typically composed of water and ethyl acetate (B1210297). journalcra.comcbijournal.com This system offers several advantages: the water phase dissolves the inorganic base (e.g., sodium bicarbonate) and the dithiocarbamate salt, while the TPATB reagent is soluble in the ethyl acetate phase. cbijournal.com The reaction occurs at the water-ethyl acetate interface. cbijournal.com This setup facilitates a simple workup, as the desired cyanamide product is extracted into the organic layer, leaving impurities behind in the aqueous layer. cbijournal.com The reactions are generally clean, fast, and proceed without the formation of significant by-products like thioureas. cbijournal.com

Tetrapropylammonium Tribromide (TPATB)-Mediated Decomposition

Copper-Catalyzed Consecutive Desulfurization and CN Cross-Coupling

A highly efficient, one-pot protocol for the synthesis of aromatic cyanamides has been developed utilizing a copper-catalyzed reaction. rsc.orgscispace.com This strategy involves the consecutive desulfurization of thiourea (B124793) and a C-N cross-coupling reaction with aryl iodides. researchgate.netrsc.org The use of a cheap, readily available, and air-stable copper source as the catalyst makes this method particularly attractive. researchgate.netrsc.org The process demonstrates good functional group tolerance, with various substituted iodobenzenes reacting to give their respective aryl cyanamides in good to excellent yields. rsc.org

The table below illustrates the results for the copper-catalyzed synthesis of various aryl cyanamides.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Chloroiodobenzene | This compound | 85 |

| 2 | Iodobenzene | Phenylcyanamide | 90 |

| 3 | 4-Fluoroiodobenzene | 4-Fluorophenylcyanamide | 88 |

| 4 | 4-Iodobenzonitrile | 4-(Cyanoamino)benzonitrile | 40 |

| 5 | 1-Iodo-4-methoxybenzene | 4-Methoxyphenylcyanamide | 82 |

| 6 | 1-Iodo-2-methylbenzene | 2-Methylphenylcyanamide | 93 |

Data sourced from research on copper-catalyzed synthesis. rsc.org

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is an inexpensive and common inorganic Lewis acid used to catalyze various organic reactions. beilstein-journals.orgchemicalbook.com It can be employed as a catalyst for converting aromatic aldehydes to primary amides and is a component in preparing copper nanoparticles. chemicalbook.com In the context of nitrogen-containing heterocycles, copper salts, including copper(II) sulfate pentahydrate, are used to catalyze the reaction of amines with cyanoguanidine to form biguanides, a transformation related to cyanamide chemistry. beilstein-journals.org While specific reports on the copper-catalyzed desulfurization/cross-coupling to form this compound utilize various copper sources, copper(II) sulfate pentahydrate represents a readily available and effective catalyst for related C-N bond-forming reactions. rsc.orgbeilstein-journals.org

Role of Triethylamine (B128534) in the Reaction System

In the synthesis of cyanamides, including this compound, from the reaction of an amine with cyanogen bromide, triethylamine plays a crucial role as a base. ennoreindiachemicals.comorientjchem.orgorgsyn.org Its primary function is to neutralize the hydrogen bromide (HBr) that is formed as a byproduct during the reaction. The von Braun reaction, where a tertiary amine reacts with cyanogen bromide, results in a disubstituted cyanamide and an alkyl bromide. ennoreindiachemicals.com

The reaction of cyanogen bromide with an active carbon compound in the presence of triethylamine can lead to the formation of triethylammonium (B8662869) salts. orientjchem.org For instance, when barbituric acid is treated with cyanogen bromide and triethylamine in ethanol, a white-cream solid precipitate forms within minutes. orientjchem.org

A simplified procedure for the preparation of phenyl cyanate (B1221674) involves the combination of cyanogen bromide and phenol (B47542) in the presence of triethylamine. orgsyn.org This method is also applicable to a variety of other phenols. orgsyn.org

Strategies Avoiding Highly Toxic Cyanogen Bromide

Given the high toxicity of cyanogen bromide, significant research has been dedicated to developing alternative, safer methods for cyanamide synthesis. ennoreindiachemicals.comcardiff.ac.ukorgsyn.org These strategies often employ less hazardous cyano-group-donating reagents.

Trichloroacetonitrile (B146778) has emerged as a valuable and less toxic alternative to cyanogen bromide for the synthesis of cyanamides. cardiff.ac.ukresearchgate.netsemanticscholar.orgscribd.comresearchgate.net It is a colorless liquid that can be prepared by the dehydration of trichloroacetamide. wikipedia.org The electron-withdrawing nature of the trichloromethyl group activates the nitrile group, making it a versatile reagent. wikipedia.org

A one-pot N-cyanation of secondary amines using trichloroacetonitrile provides a method to produce a diverse range of cyanamides in good yields. researchgate.netresearchgate.net This approach has demonstrated selectivity for secondary amines, even in the presence of other nucleophilic centers, a notable advantage over cyanogen bromide. semanticscholar.org The reaction of an alcohol with trichloroacetonitrile, facilitated by a catalytic amount of a strong base, forms a trichloroacetimidate (B1259523) anion, which can then rearrange to an allylic trichloroacetamide. organic-chemistry.org

A novel approach for the synthesis of tertiary cyanamides involves the deoxycyanamidation of alcohols using N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). cardiff.ac.ukacs.orgresearchgate.netnih.govacs.orgresearchgate.net This one-pot reaction utilizes NCTS as both a sulfonyl transfer reagent and a source of the cyanamide group, yielding a wide variety of tertiary cyanamides in excellent isolated yields. acs.orgnih.govacs.orgresearchgate.net

NCTS is a user-friendly, bench-stable solid that is considered a safer alternative to traditional cyanating agents like cyanogen halides. rsc.orgresearchgate.netnih.gov This method takes advantage of the less common desulfonylative pathway of NCTS, which involves the cleavage of the N-S bond. cardiff.ac.ukacs.orgresearchgate.netacs.orgresearchgate.net The process is believed to proceed through an initial transfer of the sulfonyl group from nitrogen to the alcohol's oxygen, followed by the recombination of the resulting cyanamide anion with the alkyl sulfonate. acs.org

Utilization of Trichloroacetonitrile as Cyano Source

Purity and Yield Considerations in this compound Synthesis

The purity and yield of this compound are influenced by several factors throughout the synthesis and purification process. labster.comazom.comneulandlabs.com Achieving high yields and purity is crucial for the subsequent use of this compound in further chemical transformations. azom.comneulandlabs.com

Research has shown that gas-solid reactions between p-chloroaniline and cyanogen chloride or cyanogen bromide can produce this compound with a 100% yield. sci-hub.ru In other synthetic routes, such as the synthesis of 5-arylamino-1H(2H)-tetrazoles from secondary arylcyanamides, excellent yields and high purity have been reported. tubitak.gov.trscispace.com

Optimized synthetic and purification procedures, such as using a sodium bicarbonate aqueous medium and semi-preparative RP-C18 liquid chromatography, have been shown to provide satisfactory yields (ranging from 20.6% to 91.8%) and high purity (>97%) for related sulfonamide derivatives. researchgate.net The choice of solvent and reaction temperature are also critical parameters that can significantly impact the final product's purity and yield. biotage.combiotage.com For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.

Below is a table summarizing the yield and purity data from various synthetic approaches for cyanamide derivatives.

| Synthetic Method | Starting Materials | Product | Yield | Purity | Reference |

| Gas-solid reaction | p-chloroaniline, Cyanogen chloride/bromide | This compound | 100% | - | sci-hub.ru |

| Microwave-assisted Claisen-Schmidt condensation | 4-chloroaniline, cyanoguanidine | (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one | 55-87% | >95% | |

| Optimized synthesis and purification of sulfonamide derivatives | Various starting materials | Triazinyl-substituted benzenesulfonamide (B165840) conjugates | 20.6-91.8% | >97% | researchgate.net |

| Synthesis of 5-arylamino-1H(2H)-tetrazoles | Secondary arylcyanamides | 5-arylamino-1H(2H)-tetrazoles | Excellent | High | tubitak.gov.trscispace.com |

| One-pot deoxycyanamidation of alcohols with NCTS | Alcohols, NCTS | Tertiary cyanamides | Excellent | - | acs.orgnih.gov |

Mechanistic Organic Chemistry of 4 Chlorophenylcyanamide Reactions

Nucleophilic Reactivity at the Cyanamide (B42294) Functionality

The cyanamide group in 4-chlorophenylcyanamide is a versatile building block in organic synthesis due to its dual reactive sites. It possesses both an electrophilic carbon atom in the nitrile group and a nucleophilic nitrogen atom, making it susceptible to a range of chemical transformations. researchgate.net

Susceptibility to Nucleophilic Attack for Heterocycle Synthesis

The inherent polarity of the cyanamide moiety, with its electron-withdrawing nitrile group, renders the carbon atom electrophilic and thus prone to attack by nucleophiles. researchgate.netlibretexts.org This susceptibility is a key feature in the construction of various nitrogen-containing heterocyclic systems, which are significant scaffolds in medicinal chemistry and material science. researchgate.netijirset.commdpi.com The reactions often proceed via an initial nucleophilic addition to the cyano group, followed by intramolecular cyclization to form stable ring structures.

The general mechanism for nucleophilic addition to a cyano group involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com This intermediate can then undergo further reactions, such as protonation or elimination, to yield the final product. libretexts.orgchemguide.co.uk

Addition Reactions with Various Nucleophiles

This compound undergoes addition reactions with a wide array of nucleophiles. The nature of the nucleophile dictates the structure of the resulting product. Common nucleophiles include amines, alcohols, and thiols. For instance, the reaction with amines leads to the formation of substituted guanidines, while reactions with alcohols and thiols yield isoureas and isothioureas, respectively. These reactions typically proceed through a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk

| Nucleophile | Product Type |

| Amines | Substituted Guanidines |

| Alcohols | Isoureas |

| Thiols | Isothioureas |

Cycloaddition Reaction Mechanisms

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. numberanalytics.comnumberanalytics.com this compound, with its cyano group, can participate as a dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. numberanalytics.com

[3+2] Cycloaddition with Sodium Azide (B81097) for Arylaminotetrazole Formation

A significant cycloaddition reaction involving this compound is the [3+2] cycloaddition with sodium azide to produce 5-(4-chlorophenylamino)-1H-tetrazole. ajgreenchem.com This reaction is a type of 1,3-dipolar cycloaddition, where the azide ion acts as the 1,3-dipole. numberanalytics.comuchicago.edu The reaction typically requires elevated temperatures and can be facilitated by catalysts. ajgreenchem.comorganic-chemistry.org

The general mechanism of a [3+2] cycloaddition involves the concerted or stepwise interaction of the π-system of the dipolarophile (the cyano group) with the 1,3-dipole (the azide ion). numberanalytics.comuchicago.edu

Various catalytic systems have been developed to improve the efficiency and conditions of the [3+2] cycloaddition reaction between arylcyanamides and sodium azide. One notable example is the use of a chitosan-supported Cu(II)-tetrazole complex. researchgate.net This heterogeneous catalyst offers advantages such as ease of separation from the reaction mixture and potential for recycling. The copper(II) ion is believed to act as a Lewis acid, activating the cyano group towards nucleophilic attack by the azide. msu.edumdpi.com Other catalytic systems, including various metal salts and organic catalysts, have also been employed to promote this transformation under milder conditions. ajgreenchem.combeilstein-journals.org

Table of Catalytic Systems for [3+2] Cycloaddition

| Catalyst | Reaction Conditions | Advantages |

| Chitosan-supported Cu(II)-tetrazole complex | Ultrasound irradiation | Heterogeneous, recyclable |

| SO3H-carbon catalyst | DMF, 100 °C | Recyclable, good to excellent yields |

| Copper(I) salts | Aqueous conditions, room temperature | High regioselectivity, mild conditions |

| Ruthenium complexes | - | Complements copper-catalyzed methods |

Regioselectivity in cycloaddition reactions refers to the preferential formation of one constitutional isomer over another. numberanalytics.com In the [3+2] cycloaddition of unsymmetrical dipolarophiles like this compound with azides, the formation of two possible regioisomers can occur. The regiochemical outcome is often governed by electronic and steric factors, as described by Frontier Molecular Orbital (FMO) theory. numberanalytics.commdpi.comimperial.ac.uk The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) determines the favored orientation of the reactants in the transition state. numberanalytics.comnih.gov

Theoretical studies and experimental results often indicate a high degree of regioselectivity in these reactions, leading predominantly to one isomer. mdpi.comnih.gov For the reaction between this compound and sodium azide, the primary product formed is 5-(4-chlorophenylamino)-1H-tetrazole.

Catalytic Systems in Cycloaddition (e.g., Chitosan-Supported Cu(II)-Tetrazole Complexes)

Electrophilic Nature of the Nitrile Unit

The nitrile functional group (–C≡N) is a key determinant of the reactivity of this compound. The electronic structure of this group is characterized by a triple bond between a carbon and a nitrogen atom, both of which are sp-hybridized, resulting in a linear geometry. libretexts.org The high electronegativity of nitrogen relative to carbon induces a significant polarization of the C≡N bond, creating a dipole moment where the nitrogen atom bears a partial negative charge (δ-) and the carbon atom a partial positive charge (δ+). libretexts.orgopenstax.org

This electron deficiency on the carbon atom can be further illustrated through resonance structures, where one contributor places a formal positive charge on the carbon. libretexts.orglibretexts.org This inherent partial positive charge renders the nitrile carbon electrophilic, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org In the case of this compound, the presence of the electron-withdrawing 4-chlorophenyl group attached to the cyanamide nitrogen further enhances the electrophilic character of the nitrile carbon by inductive effects. Cyanamides are recognized as possessing both nucleophilic (at the amino nitrogen) and electrophilic sites, giving them a distinct reactivity profile. nih.gov Under acidic conditions, protonation of the nitrogen is believed to form a nitrilium ion, further increasing the carbon's electrophilicity. researchgate.net

Polymerization and Trimerization Pathways of Arylcyanamides

Monosubstituted cyanamides, including aryl derivatives like this compound, exhibit a propensity to undergo self-addition reactions, primarily in the form of dimerization and trimerization. nih.govcdnsciencepub.com These reactions can be initiated thermally or catalyzed by either acidic or basic conditions. nih.gov The trimerization of arylcyanamides can lead to the formation of stable, six-membered heterocyclic structures, namely substituted melamines and isomelamines. cdnsciencepub.com

The pathway and rate of these oligomerization reactions are significantly influenced by several factors, most notably the electronic nature of the substituents on the aromatic ring and the reaction temperature.

Substituent Effects: The electronic properties of the substituent on the aryl ring play a critical role. In a study on substituted benzylcyanamides, which serve as a close model, it was found that benzylcyanamides bearing electron-withdrawing substituents (such as chloro groups) tend to hydrolyze to form the corresponding ureas when treated with strong alkali, rather than trimerizing. cdnsciencepub.com Conversely, substituents that are electron-donating (like a methyl group) can facilitate the conversion to the isomelamine under the same basic conditions. cdnsciencepub.com The 4-chloro group on this compound is electron-withdrawing via induction, which deactivates the ring and influences its reaction pathways. libretexts.orglasalle.edu

Temperature: Elevated temperatures generally promote the trimerization of monosubstituted cyanamides. cdnsciencepub.com For instance, heating 4-chlorobenzylcyanamide at 100°C for four hours resulted in its efficient conversion into 1,3,5-tri-(4-chlorobenzyl)-isomelamine. cdnsciencepub.com Some cyanamides with similar substituents were observed to form isomelamines even upon standing at room temperature over several days. cdnsciencepub.com

Catalysis: Both Lewis acidic and basic conditions can catalyze the trimerization of cyanamides to produce melamine (B1676169) and isomelamine derivatives. nih.gov

The following table summarizes the key factors that direct the reaction pathways of substituted arylcyanamides.

| Factor | Condition | Predominant Reaction Pathway | Product(s) |

| Substituent | Electron-Withdrawing (e.g., -Cl) | Hydrolysis (in strong base) | Urea (B33335) Derivatives |

| Electron-Donating (e.g., -CH₃) | Trimerization (in base) | Isomelamines | |

| Temperature | Elevated (e.g., 100°C) | Thermal Trimerization | Isomelamines |

| Catalyst | Acidic or Basic | Catalytic Trimerization | Melamines, Isomelamines |

The trimerization of arylcyanamides can proceed through different mechanistic pathways to yield isomeric products.

Isomelamines: The formation of trisubstituted isomelamines is a common pathway for monosubstituted cyanamides. cdnsciencepub.com The mechanism is believed to involve the formation of a dimeric intermediate, specifically a 1,3-disubstituted dicyandiamide. cdnsciencepub.com This dimer then reacts with a third molecule of the cyanamide monomer to cyclize into the more stable, six-membered isomelamine ring structure. While arylcyanamides can form isomelamines, alkyl- and aralkylcyanamides predominantly yield this isomer. cdnsciencepub.com

Melamines (Normal Melamines): Arylcyanamides may also trimerize to form the corresponding normal melamine structure. cdnsciencepub.com This pathway is thought to proceed without a stable intermediate, involving a concerted or stepwise cyclotrimerization of three monomer units. Studies involving the reaction of o-halogenophenylureas have yielded tri-o-halogenophenylmelamines, confirming this structural possibility for aryl-substituted systems. rsc.org

The formation of triarylisocyanuric acids, which are trimers of aryl isocyanates, is another theoretical possibility given that cyanamides are versatile building blocks, but the direct trimerization of arylcyanamides to these structures is less commonly reported compared to the formation of isomelamine and melamine derivatives. researchgate.net

Factors Influencing Polymerization/Trimerization (e.g., Substituent Effects, Temperature)

Oxidation Reaction Mechanisms Involving this compound

Research into the oxidation of this compound is primarily linked to its formation from the oxidation of a precursor molecule, N-(4-chlorophenyl)-N'-hydroxyguanidine. acs.orgresearchgate.net These studies, particularly in the context of biological enzyme systems, reveal that this compound is often a product of oxidation, frequently formed alongside its corresponding urea derivative. acs.orgresearchgate.net

In various oxidative systems, the oxidation of N-(4-chlorophenyl)-N'-hydroxyguanidine yields a mixture of products. Notably, 4-chlorophenylurea (B1664162) is consistently identified as a major byproduct alongside this compound. acs.orgresearchgate.netresearchgate.net This co-formation occurs in reactions catalyzed by microsomal cytochromes P450 and by Nitric Oxide Synthase II (NOS II), especially in the absence of its essential cofactor. acs.orgresearchgate.net The mechanism involves the oxidative breakdown of the N-hydroxyguanidine moiety, which can rearrange and fragment through different pathways to yield either the cyanamide or the urea.

The role of this compound is best understood as a product in oxidation reactions catalyzed by Nitric Oxide Synthase II (NOS II), a heme-containing enzyme. acs.orgresearchgate.net The specific products formed are critically dependent on the presence of the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4). acs.org

BH4-Free NOS II Oxidation: In the absence of the BH4 cofactor, recombinant NOS II still catalyzes the oxidation of N-hydroxyguanidines like N-(4-chlorophenyl)-N'-hydroxyguanidine, using NADPH and O₂. acs.orgresearchgate.net This reaction is non-selective and yields a mixture of this compound and 4-chlorophenylurea, in addition to nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). acs.orgresearchgate.net The mechanism for this BH4-free process is believed to be primarily driven by superoxide (B77818) radicals (O₂•⁻) generated from the enzyme's oxidase function. acs.orgresearchgate.net This is supported by the finding that the reaction is completely suppressed by the enzyme superoxide dismutase (SOD), which scavenges superoxide. acs.orgresearchgate.net

BH4-Containing NOS II Oxidation: When BH4 is present, the reaction mechanism shifts dramatically. The non-selective, superoxide-driven oxidation is progressively suppressed. acs.org Instead, a highly selective monooxygenase activity is initiated, which is characteristic of the enzyme's primary function. acs.org In this pathway, N-(4-chlorophenyl)-N'-hydroxyguanidine is selectively converted into 4-chlorophenylurea and nitric oxide (NO). The formation of this compound is significantly reduced or eliminated. acs.orgresearchgate.net This BH4-dependent reaction is not inhibited by SOD, confirming that it proceeds through a different mechanism involving an activated heme-oxo species within the enzyme's active site. acs.org

The following table outlines the products of NOS II-dependent oxidation of N-(4-chlorophenyl)-N'-hydroxyguanidine under different conditions.

| Enzyme System | Key Cofactor | Primary Mechanism | Major Organic Products | Inhibition by SOD |

| NOS II | Absent (BH4-free) | Superoxide (O₂•⁻) Driven | This compound, 4-Chlorophenylurea | Yes |

| NOS II | Present (BH4-replete) | Monooxygenase Activity | 4-Chlorophenylurea | No |

Applications of 4 Chlorophenylcyanamide in Advanced Organic Synthesis

Role as a Versatile Chemical Intermediate and Building Block

4-Chlorophenylcyanamide is a highly valued organic building block in the synthesis of more complex molecules. cymitquimica.com Its utility stems from the reactive cyanamide (B42294) group, which readily participates in a variety of chemical transformations. This reactivity makes it an essential component for constructing larger and more intricate molecular structures. cymitquimica.com The presence of both a chloro and a cyano group on the phenyl ring provides multiple reaction sites, allowing for diverse synthetic pathways.

The compound's role as a chemical intermediate is fundamental in various sectors, including pharmaceuticals and materials science. cymitquimica.comclariant.comclariant.com Chemical intermediates are compounds that are themselves products of chemical reactions but are also precursors for other substances. clariant.comclariant.com this compound fits this description perfectly, being synthesized from simpler precursors and then used to create a range of other valuable chemicals. researchgate.net

Table 1: Key Features of this compound as a Building Block

| Feature | Description |

| Reactive Functional Group | The cyanamide moiety (-NHCN) is highly reactive and participates in various addition and cyclization reactions. |

| Multiple Reaction Sites | The presence of the cyano group, the amino group, and the chloro-substituted phenyl ring allows for diverse chemical modifications. |

| Versatility | It serves as a precursor for a wide range of heterocyclic compounds and other functionalized molecules. cymitquimica.comresearchgate.net |

| Industrial Relevance | It is utilized in the development of specialty chemicals and materials. |

Synthesis of Nitrogen-Containing Heterocyclic Compounds

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles. kit.edufrontiersin.org These cyclic compounds, which contain at least one nitrogen atom within their ring structure, are of immense interest due to their widespread presence in natural products and their diverse biological activities. kit.edufrontiersin.org

Formation of Aminooxazole Derivatives

Research has demonstrated the use of this compound in the synthesis of aminooxazole derivatives. These compounds are a class of five-membered heterocyclic rings containing both nitrogen and oxygen. The synthesis typically involves the reaction of this compound with a suitable reagent that provides the remaining atoms for the oxazole (B20620) ring. The specific reaction conditions and co-reagents determine the final structure of the aminooxazole derivative.

Precursor for Imidazoline (B1206853) Derivatives

This compound serves as a key starting material for the synthesis of imidazoline derivatives. researchgate.net For instance, it can be reacted with other reagents to form compounds like 2-amino-3-(4-chlorophenyl)-4H-imidazol-5-one, which are themselves valuable intermediates for further chemical synthesis. researchgate.net Imidazolines are five-membered heterocyclic compounds with two non-adjacent nitrogen atoms and are known to exhibit a range of biological activities. wipo.int

Synthesis of Guanidines, Ureas, and Isoureas

The cyanamide functionality in this compound is a direct precursor to the guanidine (B92328) group. nih.govresearchgate.net Guanidines are compounds containing a central carbon atom bonded to three nitrogen atoms and are found in numerous biologically active molecules. nih.govresearchgate.net The synthesis often involves the reaction of this compound with amines or their derivatives. mdpi.com

Similarly, this compound can be converted into ureas and isoureas. ethz.chrsc.orgnih.gov Ureas contain a carbonyl group bonded to two amino groups, while isoureas are their isomers. These functional groups are important components of many pharmaceutical compounds and other functional materials. ethz.chorganic-chemistry.org The synthesis of these derivatives often involves reactions with alcohols or amines under specific catalytic conditions. rsc.orgorganic-chemistry.org

Table 2: Heterocyclic Compounds Synthesized from this compound

| Heterocycle Class | Key Features |

| Aminooxazoles | Five-membered ring with one oxygen and two nitrogen atoms. |

| Imidazolines | Five-membered ring with two non-adjacent nitrogen atoms. researchgate.net |

| Guanidines | Contains a carbon atom bonded to three nitrogen atoms. nih.govresearchgate.net |

| Ureas | A carbonyl group bonded to two amino groups. organic-chemistry.org |

| Isoureas | Isomers of ureas with a C=N double bond and an ether linkage. ethz.chorganic-chemistry.org |

| Benzimidazoles | A fused ring system of benzene (B151609) and imidazole (B134444). researchgate.netias.ac.inmdpi.com |

Generation of Benzimidazoles and Other Fused Systems

This compound is a valuable reagent for the synthesis of benzimidazoles, which are formed by the fusion of a benzene ring and an imidazole ring. researchgate.netias.ac.inmdpi.comimpactfactor.org Benzimidazole (B57391) derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.comjmpas.com The synthesis can involve condensation reactions with substituted o-phenylenediamines.

Furthermore, the reactivity of this compound allows for its use in the construction of other fused heterocyclic systems. nih.govuomustansiriyah.edu.iq These complex molecules, where two or more rings share a common bond, are of great interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions. nih.govuomustansiriyah.edu.iq

Development of Pharmaceutical Intermediates and Biologically Active Molecules

The versatility of this compound as a building block directly translates to its importance in the development of pharmaceutical intermediates and biologically active molecules. cymitquimica.comresearchgate.nettaylorfrancis.comroutledge.com Many of the heterocyclic compounds synthesized from this compound, such as imidazoline and benzimidazole derivatives, are known to possess a variety of biological activities. researchgate.netmdpi.com

For example, certain imidazoline derivatives have shown potential as central nervous system active agents, with some exhibiting antidepressant-like properties in preclinical studies. researchgate.net The guanidine moiety, readily accessible from this compound, is a common feature in many pharmacologically active compounds.

The ability to generate a diverse range of molecular structures from a single, readily available starting material like this compound makes it a highly efficient tool in drug discovery and development. cymitquimica.comtaylorfrancis.comroutledge.com It allows chemists to systematically modify molecular structures to optimize their biological activity and other properties.

Precursor for N-(4-Chlorophenyl)-N'-hydroxyguanidine

This compound serves as a key starting material for the synthesis of N-(4-Chlorophenyl)-N'-hydroxyguanidine. N-Aryl-N'-hydroxyguanidines are a class of compounds that exhibit interesting pharmacological properties and have been studied for their chemical reactivity. researchgate.netcolab.ws For instance, some of these compounds act as substrates for nitric-oxide synthases (NOS) and as reducing co-substrates for the copper-containing enzyme Dopamine β-Hydroxylase (DBH). researchgate.net

The synthesis generally involves the reaction of the cyanamide with hydroxylamine. This transformation converts the cyano group of this compound into the hydroxyguanidine moiety. The resulting product, N-(4-Chlorophenyl)-N'-hydroxyguanidine, has been a subject of further research, including studies on its oxidation to N-(4-chlorophenyl)urea and nitric oxide when mediated by photoexcited iron porphyrins. lookchem.com This foundational role highlights the importance of this compound in accessing these pharmacologically relevant guanidine derivatives.

Synthesis of PDE4 Inhibitor Analogs

Phosphodiesterase 4 (PDE4) is a crucial enzyme in modulating cellular inflammation, making it a significant target for therapeutic intervention in diseases like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. frontiersin.orgnih.gov PDE4 inhibitors block the enzyme's degradative action on cyclic adenosine (B11128) monophosphate (cAMP), leading to anti-inflammatory effects. nih.gov

The N-(4-chlorophenyl) structural motif present in this compound is a key component in various synthesized molecules with potential kinase inhibitory activity. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for their ability to inhibit kinases. nih.gov While this particular study identified activity against kinase AKT2/PKBβ, a critical pathway in glioma, the synthetic strategy demonstrates how the this compound-derived scaffold can be used to generate diverse analogs. nih.gov These libraries of compounds can then be screened against a panel of enzymes, including PDE4, to identify new potential inhibitors. nih.govresearchgate.net The development of novel PDE4 inhibitors is an active area of research, aiming to create drugs with improved efficacy and fewer side effects compared to earlier generations like rolipram. nih.govnih.gov

Potential Applications in Agricultural Chemicals (e.g., Herbicides, Pesticides)

While direct commercial use of this compound as a standalone herbicide or pesticide is not widely documented, its chemical structure suggests significant potential as an intermediate in the synthesis of new agrochemicals. europa.euresearchgate.net Many established herbicides contain a chlorinated phenyl ring, a feature central to this compound. For instance, the widely used herbicide 2,4-D is 2,4-dichlorophenoxyacetic acid. orst.edu

The term agrochemical encompasses a broad range of substances used to protect crops and enhance yield, including herbicides, insecticides, and fungicides. europa.euresearchgate.netalberta.ca The development of new active ingredients is driven by the need to manage weed and pest resistance to existing chemicals. alberta.ca The synthesis of novel compounds for screening is a constant process in the agricultural industry. Given the presence of the toxophoric chlorophenyl group, this compound represents a viable starting point for creating new molecular entities with potential herbicidal or pesticidal activity. Its cyanamide group offers a reactive handle for further chemical modification to build a diverse range of potential agrochemical candidates.

Contributions to Material Science (e.g., Polymers, Organic Materials)

In the field of material science, which involves designing and discovering new materials, this compound provides a versatile molecular unit for creating novel organic and hybrid materials with specific functional properties. polimi.it

One significant application is in the synthesis of arylaminotetrazoles. Through a [2+3] cycloaddition reaction with sodium azide (B81097), this compound can be converted into the corresponding 1-(4-chlorophenyl)-5-amino-1H-tetrazole. sci-hub.seingentaconnect.com This reaction has been optimized using various catalysts, including heterogeneous ZnO and a chitosan-supported copper(II) complex, highlighting an efficient pathway to these tetrazole derivatives. sci-hub.seingentaconnect.com Arylaminotetrazoles are important scaffolds in medicinal chemistry and can be incorporated into more complex materials.

The reactivity of the cyanamide group also suggests potential applications in polymer science. A monomer is a molecule that can react together with other monomer molecules to form a polymer. copoldb.jpssag.skbyjus.com While not a conventional vinyl monomer, the cyano group can participate in certain types of polymerization reactions. byjus.com Furthermore, the entire this compound molecule can be incorporated as a functional side group in a polymer chain, imparting specific properties to the resulting material. cmu.edumdpi.com For example, it has been used in the context of creating chitosan-supported catalysts, where its properties influence the catalytic activity for other organic syntheses. researchgate.net Its presence is also noted in the study of inorganic-organic core/shell nanoparticles, indicating its utility in creating advanced hybrid materials. polimi.it

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 13463-94-0 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 103-105 °C |

| Boiling Point | 227.7 °C at 760 mmHg |

| Density | 1.335 g/cm³ |

| IUPAC Name | (4-chlorophenyl)cyanamide |

Data sourced from multiple chemical suppliers and databases. lookchem.comnih.govingentaconnect.com

Computational and Spectroscopic Characterization in 4 Chlorophenylcyanamide Research

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable tools for the detailed structural analysis of 4-Chlorophenylcyanamide, offering insights into its functional groups, the chemical environment of its atoms, and its electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification (C≡N Stretch)

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the most characteristic vibration is the stretching of the nitrile group (C≡N).

The C≡N triple bond in nitriles gives rise to a sharp and intense absorption band in a relatively uncongested region of the IR spectrum. spectroscopyonline.com For aromatic nitriles, this peak is typically observed between 2240 and 2220 cm⁻¹. spectroscopyonline.com This is at a slightly lower frequency compared to aliphatic nitriles (2260-2240 cm⁻¹) due to the conjugation of the nitrile group with the aromatic ring. spectroscopyonline.com Studies on various aryl cyanamides have reported the C≡N stretching frequency in the range of 2175-2230 cm⁻¹. orientjchem.org Specifically, research on 4-methylphenylcyanamide, a structurally similar compound, identified the fundamental NCN stretching band at 2236 cm⁻¹. nih.gov The intensity of this absorption is significant due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 spectroscopyonline.com | Medium-Strong, Sharp spectroscopyonline.com |

| Aromatic C-H | Stretch | 3100 - 3000 libretexts.org | Variable |

| Aromatic C=C | Stretch | 1600 - 1475 uc.edu | Weak-Medium |

| C-N | Stretch | 1350 - 1250 uobabylon.edu.iq | Medium-Strong |

| C-Cl | Stretch | 800 - 600 uc.edu | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are particularly crucial for characterizing the proton and carbon frameworks of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine (N-H) proton. The aromatic protons on the chlorophenyl ring typically appear in the region of δ 7.0–8.0 ppm. hw.ac.uk Due to the chlorine substituent, the protons on the aromatic ring will likely exhibit a complex splitting pattern, often appearing as two distinct doublets if para-substituted. The chemical shift of the amine proton (N-H) can be quite variable and may appear as a broad singlet. libretexts.org Its position is sensitive to solvent, concentration, and temperature. libretexts.org In aromatic amines, the N-H stretch is often observed at higher frequencies compared to aliphatic amines. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is a key diagnostic signal, typically appearing in the range of δ 110–130 ppm. wiredchemist.com For instance, in related cyanoiminopyrimidines, the nitrile carbon resonates around δ 115-118 ppm. orientjchem.org The aromatic carbons will produce signals in the δ 120–150 ppm region. oregonstate.edu The carbon atom attached to the chlorine (C-Cl) will be influenced by the electronegativity of the halogen, and the carbon attached to the cyanamide (B42294) group (C-N) will also have a distinct chemical shift. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (C-H) | 7.0 - 8.0 hw.ac.uk | Splitting pattern depends on substitution. |

| ¹H | Amine (N-H) | Variable, broad libretexts.org | Position is concentration and solvent dependent. |

| ¹³C | Nitrile (C≡N) | 110 - 130 wiredchemist.com | Characteristic downfield signal. |

| ¹³C | Aromatic (C-C, C-H) | 120 - 150 oregonstate.edu | Multiple signals expected. |

| ¹³C | Aromatic (C-Cl) | ~130-140 | Influenced by the electronegative chlorine atom. |

| ¹³C | Aromatic (C-N) | ~140-150 | Carbon bonded to the cyanamide nitrogen. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is used to study the electronic transitions within molecules containing chromophores, such as the aromatic ring and nitrile group in this compound.

The absorption of UV radiation in organic molecules is generally restricted to functional groups (chromophores) that have valence electrons with low excitation energy. shu.ac.uk The spectrum arises from the superposition of rotational and vibrational transitions on the electronic transitions, resulting in broad absorption bands. shu.ac.uk For this compound, the expected electronic transitions are π → π* and n → π*.

The π → π* transitions, which involve promoting an electron from a π bonding orbital to a π* anti-bonding orbital, are characteristic of the unsaturated aromatic ring and the C≡N group. uzh.ch These transitions are typically strong, with high molar absorptivity. shu.ac.uk The conjugation between the phenyl ring and the cyanamide group shifts the absorption to longer wavelengths (a bathochromic shift). bspublications.net For example, benzene (B151609) absorbs at 255 nm, while more extended conjugated systems like naphthalene (B1677914) and anthracene (B1667546) absorb at 286 nm and 375 nm, respectively. shimadzu.com.sg The n → π* transitions involve non-bonding electrons (from the nitrogen atoms) being promoted to a π* anti-bonding orbital. uzh.ch These transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths than π → π* transitions within the same chromophore. uzh.ch

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two peaks for the molecular ion, one at M⁺ and another at (M+2)⁺, with the (M+2)⁺ peak having about one-third the intensity of the M⁺ peak.

Electron impact (EI) ionization often leads to extensive fragmentation of the molecular ion. miamioh.edu The pattern of fragment ions is unique to the molecule's structure. libretexts.org For this compound, fragmentation could involve the loss of the cyanamide group (-NCN), the chlorine atom (-Cl), or cleavage of the aromatic ring. The most stable fragments will produce the most intense peaks in the spectrum, with the most abundant fragment ion referred to as the base peak. libretexts.org Softer ionization techniques, like chemical ionization (CI) or electrospray ionization (ESI), produce less fragmentation and often show a prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. miamioh.edursc.org

Computational Chemistry Approaches

Computational chemistry, particularly methods based on quantum mechanics, offers powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. iaea.org It is a popular approach because it can achieve high accuracy at a lower computational cost compared to other high-level methods. q-chem.commdpi.com DFT calculations are based on determining the electron density (ρ) of a molecule, from which its energy and other properties can be derived. mdpi.com

For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov

Predict Spectroscopic Properties: DFT can predict vibrational frequencies, which can be compared with experimental IR spectra to aid in peak assignment. nih.gov It can also be used to simulate NMR chemical shifts and UV-Vis electronic transitions. whiterose.ac.uk

Analyze Reactivity: By calculating electrostatic potential (ESP) maps, one can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into how it will interact with other reagents. researchgate.net

DFT studies on related phenylcyanamide (B1618024) systems have been conducted to investigate their electronic structure and properties. researchgate.net Such calculations provide a theoretical framework that complements and helps interpret experimental spectroscopic data, leading to a more complete understanding of the chemical nature of this compound. nih.gov

Prediction of Spectroscopic Properties (e.g., Vibrational Assignments)

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. researchgate.netmdpi.com While DFT provides detailed electronic information, methods like molecular mechanics (MM) and molecular dynamics (MD) are used to study the behavior of larger systems over time. researchgate.netsioc-journal.cnmit.edu

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions within a simulated environment. nih.govweber.edulammps.org For example, MD simulations could be employed to study the interaction of this compound with a solvent, a surface, or a biological macromolecule. These simulations provide insights into how the molecule orients itself and the nature of the intermolecular forces at play. In studies of related molecules like para-chlorophenol, MD simulations have been used to investigate adsorption mechanisms on surfaces, revealing how factors like hydrogen bonding and electrostatic interactions govern the binding process. mdpi.com

Studies on Surface Electronic Interactions with this compound Analogs

The interaction of cyanamide-containing molecules with metal surfaces is crucial for applications in catalysis and molecular electronics. dergipark.org.tr DFT calculations are used to model the adsorption of these molecules on various surfaces, determining the most stable adsorption sites, energies, and the nature of the surface-molecule bond. aps.orgchemrevlett.comconicet.gov.ar

Studies on the adsorption of similar molecules, such as 4-chlorophenylcyanide on platinum-gold alloy surfaces, have shown that the electronic structure of the surface, particularly the d-band of the metal, plays a critical role in the bonding strength. mdpi.com Research on melamine (B1676169), a related nitrogen-containing heterocycle, on copper surfaces has detailed how specific nitrogen functional groups interact with the metal and how these interactions facilitate further reactions like H-bonding with water. weber.edu For this compound, it is expected that adsorption would occur through the nitrogen atoms of the cyanamide group and the π-system of the phenyl ring, with the precise geometry and binding energy depending on the specific metallic substrate. These computational studies are often complemented by surface-sensitive experimental techniques to validate the theoretical models.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uci.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. semanticscholar.org

While a crystal structure for isolated this compound is not publicly available in the searched literature, the structure of its anion has been determined within a copper(I) coordination complex, [Cu₂(dppe)₃(4-ClC₆H₄NCN)₂]·2Me₂CO. researchgate.net In this complex, the this compound anion acts as a terminal ligand, coordinating to the copper center through the terminal nitrogen of the cyano group. researchgate.net The crystallographic data provides precise measurements for the bond lengths and angles within the coordinated this compound moiety.

The planarity of related phenylcyanamide ligands in other metal complexes suggests significant π-conjugation between the cyanamide group and the phenyl ring. polimi.it X-ray diffraction studies on other complex structures containing phenylcyanamide derivatives have also been crucial in understanding their coordination modes and the resulting magnetic or electronic properties. researchgate.net

Table 3: Selected Crystallographic Data for the this compound Ligand in a Copper(I) Complex Source: Data from the crystal structure of [Cu₂(dppe)₃(4-ClC₆H₄NCN)₂]·2Me₂CO. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Cu-N Bond Length | 1.967(5) Å |

| Coordination Mode | Terminal, via cyano nitrogen |

Mechanistic Studies of 4 Chlorophenylcyanamide Biological Activity

Investigations of Enzymatic Interactions

Enzymatic interactions are crucial in understanding the biological effects of chemical compounds. For 4-chlorophenylcyanamide, studies have delved into its role in complex enzymatic pathways, particularly those involving Nitric Oxide Synthase (NOS).

Tetrahydrobiopterin (B1682763) (BH4) is an essential cofactor for Nitric Oxide Synthase (NOS) enzymes, which are responsible for producing nitric oxide (NO), a vital signaling molecule. nih.govnih.gov The availability of BH4 is a key regulator of NOS activity. When BH4 levels are sufficient, NOS efficiently produces NO. nih.govfrontiersin.org However, when BH4 is limited, the enzyme becomes "uncoupled" and produces superoxide (B77818) instead of NO. nih.govfrontiersin.org

Research has shown that in the absence of BH4, recombinant NOS II can still catalyze the oxidation of various N-hydroxyguanidines, a class of compounds to which a precursor of this compound belongs. acs.org These reactions, however, are nonselective and appear to be primarily driven by superoxide generated by the enzyme. acs.org The addition of BH4 progressively suppresses these nonselective oxidations and initiates a much more selective monooxygenation process for specific N-hydroxyguanidines that are well-recognized by NOS II. acs.org This highlights the critical role of BH4 in controlling the catalytic selectivity of NOS II, shifting it from a non-specific oxidase to a highly selective monooxygenase. acs.orgresearchgate.net

The oxidation of N-hydroxyguanidine derivatives by NOS II demonstrates clear substrate selectivity, which is significantly influenced by the presence of tetrahydrobiopterin (BH4). acs.org In the absence of BH4, NOS II catalyzes the oxidation of a broad range of N-hydroxyguanidines, leading to the formation of nitrite (B80452) and nitrate (B79036). acs.orgresearchgate.net For N-(4-chlorophenyl)-N'-hydroxyguanidine, a precursor to this compound, this oxidation also yields the corresponding urea (B33335) and cyanamide (B42294). acs.org These reactions are not inhibited by the typical NOS substrate L-arginine but are suppressed by superoxide dismutase, indicating a mechanism dependent on superoxide. acs.org

When BH4 is present, a dramatic shift in both substrate selectivity and product formation occurs. acs.org The nonselective, superoxide-driven oxidations are diminished, and a highly selective monooxygenation takes place only with N-hydroxyguanidines that are good substrates for the BH4-containing enzyme, such as NOHA, homo-NOHA, and N-(4-chlorophenyl)-N'-hydroxyguanidine. acs.org This selective reaction transforms N-(4-chlorophenyl)-N'-hydroxyguanidine primarily into the corresponding urea and nitric oxide (NO). acs.org

A study using a biomimetic model with microperoxidase 8 and hydrogen peroxide showed that the oxidation of N-(4-chlorophenyl)-N'-hydroxyguanidine resulted in the production of nitrite, nitrate, and the selective formation of this compound. researchgate.net

Table 1: Products of N-(4-chlorophenyl)-N'-hydroxyguanidine Oxidation

| Catalytic System | Key Products |

|---|---|

| BH4-free NOS II | 4-chlorophenylurea (B1664162), this compound, Nitrite, Nitrate |

| BH4-containing NOS II | 4-chlorophenylurea, Nitric Oxide |

Role of Tetrahydrobiopterin in Nitric Oxide Synthase (NOS) II Catalysis

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. gardp.org For derivatives of this compound, SAR studies aim to understand how different chemical substitutions on the phenylcyanamide (B1618024) scaffold influence their biological effects. nih.govrjsocmed.com

Mechanistic Insights into Potential Pharmacological Actions

The structural similarity of this compound's precursor, 1-(4-Chlorophenyl)-3-cyanoguanidine, to the antimalarial drug proguanil (B194036) suggests potential pharmacological activities. Proguanil is known to exert its anticancer effects through the inhibition of dihydrofolate reductase. This has led to preliminary investigations into the anticancer properties of related compounds, with in vitro studies indicating cytotoxic effects on various cancer cell lines.

Furthermore, some N-aryl-N'-hydroxyguanidines, which are structurally related to the precursor of this compound, have been shown to act as substrates for nitric-oxide synthases (NOS) and as reducing co-substrates for the copper-containing enzyme Dopamine β-Hydroxylase (DBH). colab.ws This suggests that compounds in this class could potentially interact with multiple enzymatic systems, leading to a range of pharmacological effects. The interaction with DBH is particularly interesting as this enzyme is involved in the biosynthesis of the neurotransmitter norepinephrine. colab.ws

Environmental Transformation and Degradation Pathways of 4 Chlorophenylcyanamide

Investigation of Degradation Mechanisms under Environmental Conditions

The environmental persistence and transformation of 4-Chlorophenylcyanamide are governed by several key degradation mechanisms, primarily hydrolysis and photolysis. These processes are influenced by a variety of environmental factors, including pH, temperature, and the presence of sunlight.

Hydrolysis represents a significant pathway for the breakdown of this compound in aquatic systems. The rate of hydrolysis is notably dependent on the pH of the surrounding water. acs.org Under acidic conditions, the primary degradation product is 4-chlorophenylurea (B1664162). acs.org However, in neutral to alkaline environments, the reaction yields different products, including 4-chlorophenylguanidine and bis(4-chlorophenyl)guanidine. This pH-dependent variability in reaction products underscores the complexity of its degradation in different water bodies.

Photodegradation, the breakdown of a compound by light, also contributes to the environmental alteration of this compound, especially in sunlit surface waters. wikipedia.orgnih.gov The process involves the absorption of light energy, which can lead to the breaking of chemical bonds within the molecule. The presence of naturally occurring substances like humic acids can sometimes accelerate this process. For instance, studies on related compounds like 4-chloroaniline (B138754) have shown that irradiation with light can lead to its degradation. lookchem.com

Products and Byproducts of Environmental Degradation

The degradation of this compound leads to the formation of several transformation products, with the specific byproducts depending on the degradation pathway and environmental conditions.

In enzymatic and chemical oxidation studies, which can mimic environmental oxidative processes, this compound has been observed as a product of the oxidation of N-(4-chlorophenyl)-N'-hydroxyguanidine. researchgate.net Conversely, the hydrolysis of this compound yields specific products based on pH. acs.org In acidic environments, 4-chlorophenylurea is the principal hydrolysis product. acs.org Under neutral and alkaline conditions, the degradation proceeds to form 4-chlorophenylguanidine and bis(4-chlorophenyl)guanidine.

The following interactive data table summarizes the major degradation products identified under different conditions.

| Degradation Pathway | Condition | Major Degradation Products |

| Hydrolysis | Acidic | 4-chlorophenylurea acs.org |

| Hydrolysis | Neutral/Alkaline | 4-chlorophenylguanidine, bis(4-chlorophenyl)guanidine |

| Oxidation | Enzymatic (in vitro) | Precursor to 4-chlorophenylurea acs.org |

Ecotoxicological Implications from a Mechanistic Perspective

The presence of this compound and its degradation byproducts in the environment raises ecotoxicological concerns. normecows.comspmiasacademy.comtestbook.comwikipedia.orgunescwa.org The toxicity of these compounds to various organisms is an area of active research. normecows.com

From a mechanistic standpoint, the toxicity of this compound can be linked to its chemical structure. The cyanamide (B42294) group and the chlorinated phenyl ring are reactive moieties that can potentially interact with biological molecules, leading to adverse effects.

Q & A

Q. What experimental designs address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to optimize critical process parameters (CPPs). Use orthogonal analytical methods (e.g., XRD for crystallinity, DSC for thermal stability) to characterize batches. Archive samples in inert atmospheres to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.